

# Application Notes and Protocols for Aps-2-79 in In Vitro Assays

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## Compound of Interest

Compound Name: Aps-2-79

Cat. No.: B15610917

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing **Aps-2-79**, a KSR-dependent MEK antagonist, in various in vitro assays. The information is intended to guide researchers in accurately assessing the efficacy and mechanism of action of this compound.

## Overview of Aps-2-79

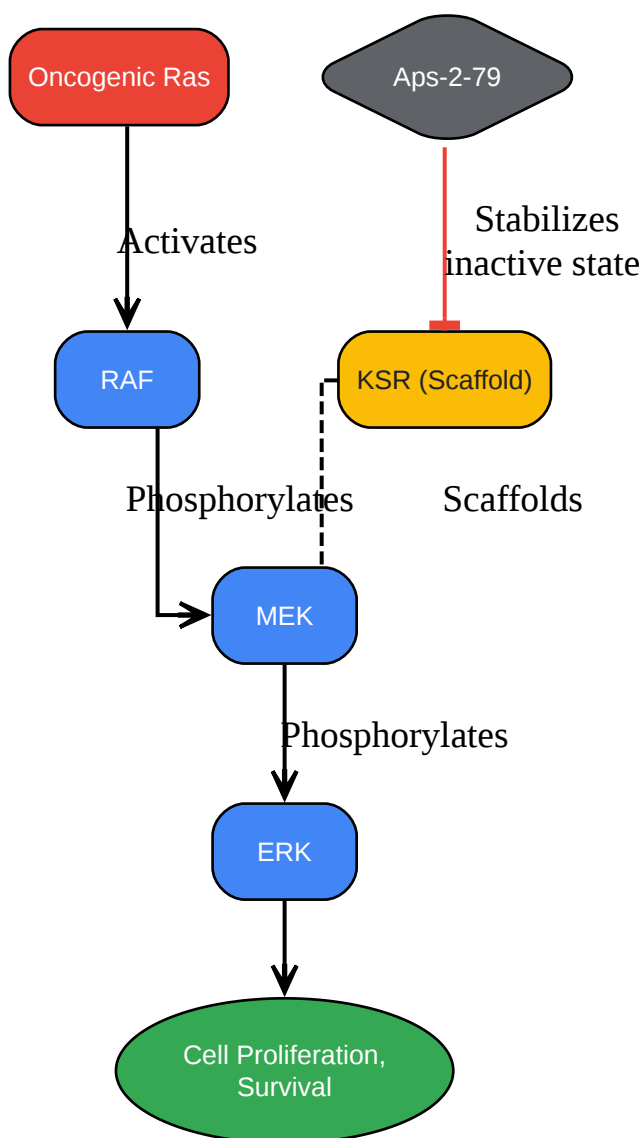
**Aps-2-79** is a potent and selective antagonist of MEK (Mitogen-activated protein kinase kinase) that functions in a KSR (Kinase Suppressor of Ras)-dependent manner.<sup>[1][2][3]</sup> It acts by stabilizing the inactive state of the KSR pseudokinase, thereby antagonizing oncogenic Ras-MAPK signaling.<sup>[1][4][5]</sup> **Aps-2-79** inhibits the binding of ATP to KSR2 within the KSR2-MEK1 complex with an IC<sub>50</sub> of 120 nM.<sup>[1][3]</sup> This compound has been shown to suppress KSR-stimulated MEK and ERK phosphorylation and exhibits synergistic effects when combined with MEK inhibitors such as trametinib, particularly in Ras-mutant cancer cell lines.<sup>[4][5]</sup>

## Chemical Information

Property	Value
Synonyms	APS-2-79, APS 2-79, APS2-79
CAS Number	2002381-25-9 (free base)
Molecular Formula	C23H21N3O3
Molecular Weight	387.44 g/mol
Solubility	Soluble in DMSO

## Signaling Pathway Modulated by Aps-2-79

**Aps-2-79** targets the Ras-RAF-MEK-ERK signaling pathway, a critical cascade that regulates cell proliferation, differentiation, and survival. Deregulation of this pathway is a common event in many cancers. **Aps-2-79's** unique mechanism of action involves the allosteric inhibition of MEK phosphorylation by RAF through its direct binding to the KSR scaffold protein.



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Caption: **Aps-2-79** inhibits the Ras-MAPK pathway by targeting KSR.

## Quantitative Data Summary

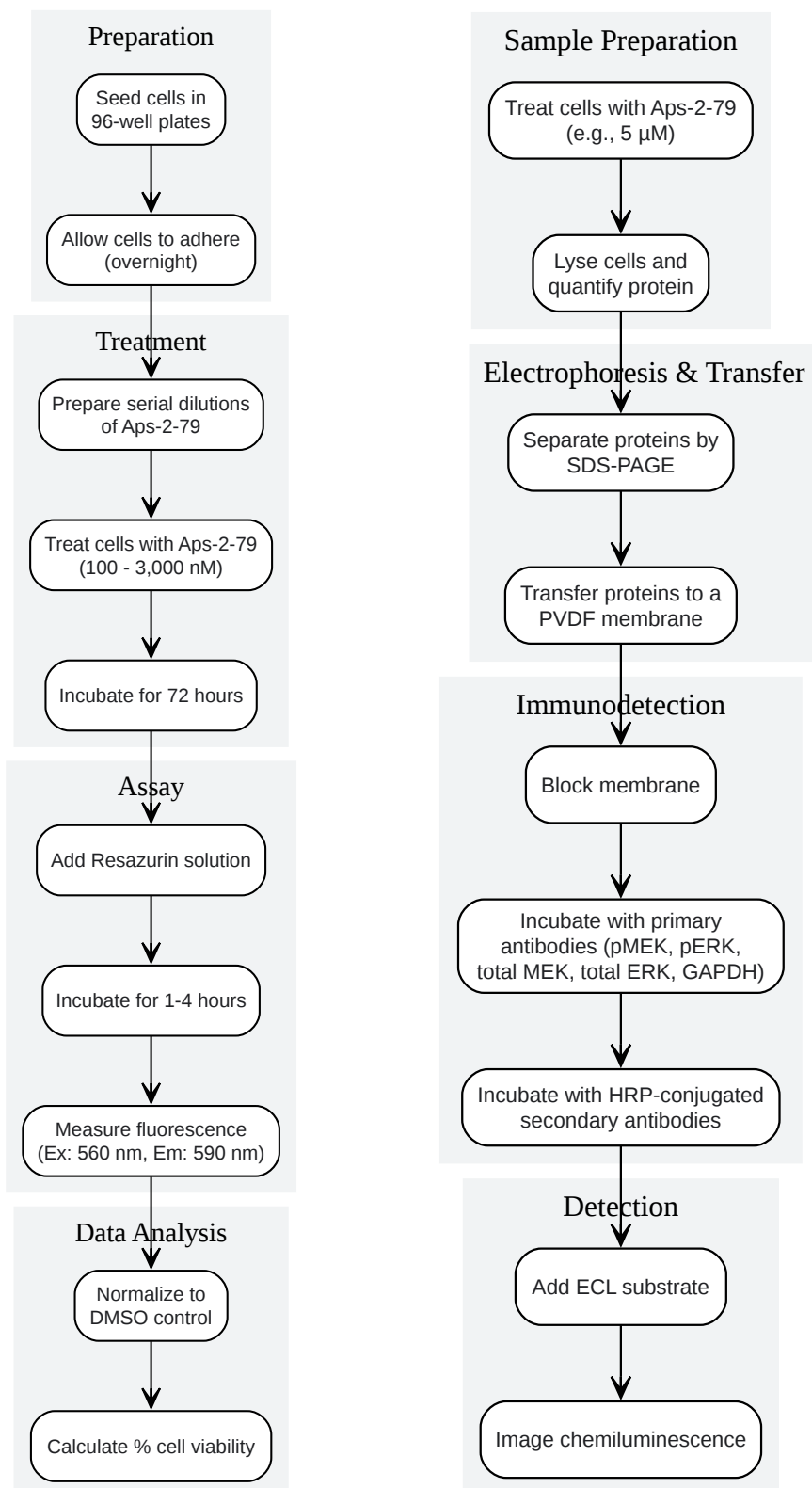
The following table summarizes the key quantitative parameters for **Aps-2-79** in various in vitro assays.

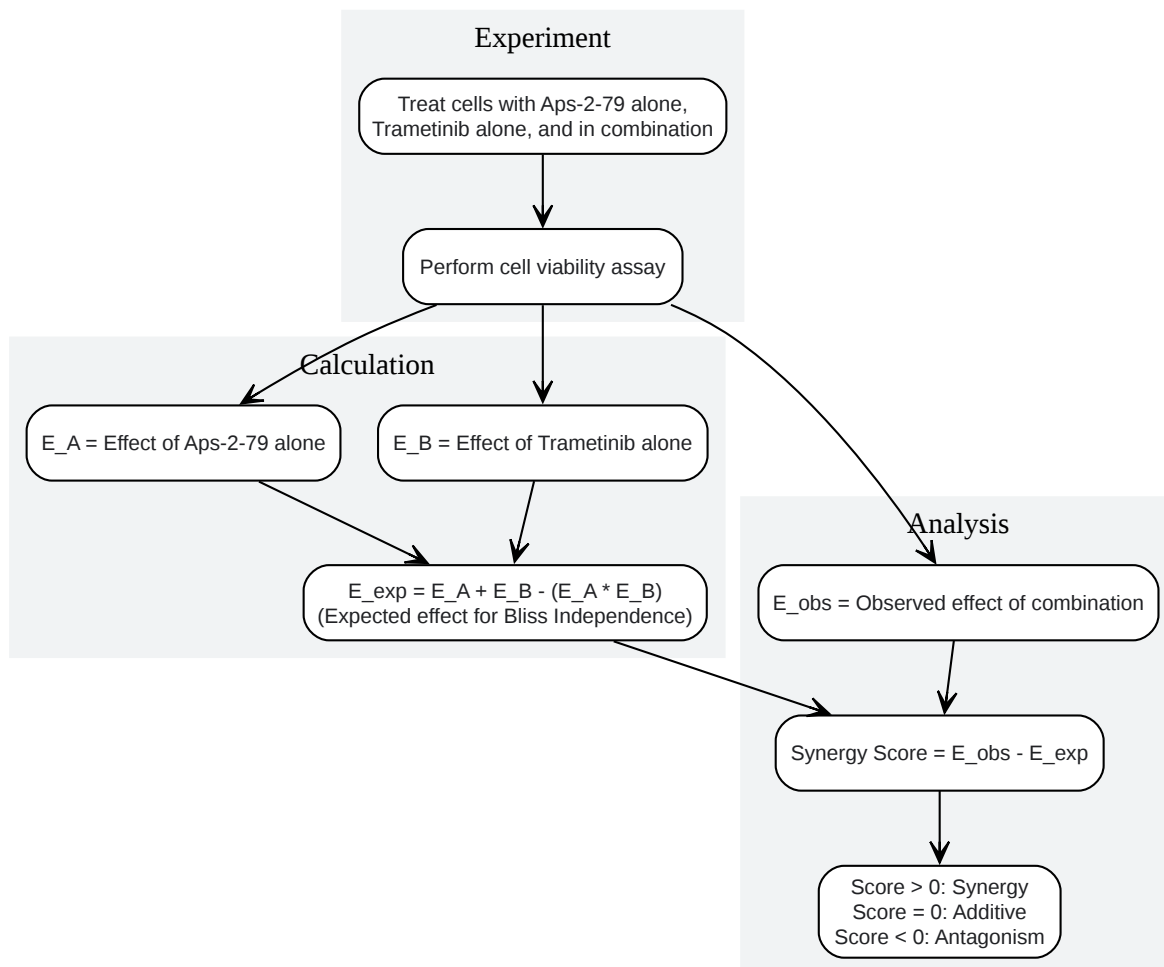
Parameter	Cell Line(s)	Concentration Range	Value	Reference
IC50 (ATPbiotin binding to KSR2-MEK1)	Cell-free	Not Applicable	120 nM	[1][3]
Cell Viability (Monotherapy)	A549, HCT-116, A375, SK-MEL-239, etc.	100 - 3,000 nM	Modest activity	[1]
MEK/ERK Phosphorylation Inhibition	293H cells	5 $\mu$ M	Suppression observed	[1][5]
Synergy with Trametinib (Cell Viability)	HCT-116, A549 (Ras-mutant)	250 nM - 1 $\mu$ M	Synergistic	[4]
Synergy with Trametinib (pERK IC90 enhancement)	HCT-116 (Ras-mutant)	250 nM - 1 $\mu$ M	Two-fold enhancement	[4]

## Experimental Protocols

### Cell Viability Assay (Resazurin Method)

This protocol is designed to assess the effect of **Aps-2-79** on the viability of cancer cell lines.





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